molecular formula C5H10O4S B2916329 4-(Methylsulfonyl)butanoic acid CAS No. 148928-08-9

4-(Methylsulfonyl)butanoic acid

Cat. No.: B2916329
CAS No.: 148928-08-9
M. Wt: 166.19
InChI Key: MLSTZXHMLRSZBD-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)butanoic acid (IUPAC name: 2-amino-4-(methylsulfonyl)butanoic acid), also known as L-methionine sulfone, is a sulfone derivative of the essential amino acid L-methionine . It features a methylsulfonyl (-SO₂CH₃) group at the fourth carbon of the butanoic acid backbone and an amino group at the second carbon. This compound is notable for its polar sulfonyl group, which significantly increases the acidity of the carboxylic acid (pKa ~1.5–2.0) compared to methionine (pKa ~2.3) due to the electron-withdrawing nature of the sulfone . It is commonly used as a pharmaceutical impurity reference standard and in metabolic studies due to its stability and resistance to further oxidation .

Properties

IUPAC Name

4-methylsulfonylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4S/c1-10(8,9)4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSTZXHMLRSZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148928-08-9
Record name 4-methanesulfonylbutanoic acid
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Biological Activity

4-(Methylsulfonyl)butanoic acid, also known as methionine sulfone, is a derivative of the amino acid methionine. This compound has garnered attention for its potential biological activities, particularly in metabolic processes and therapeutic applications. This article delves into the biological activity of this compound, highlighting its biochemical pathways, pharmacological effects, and relevant research findings.

This compound is characterized by its sulfone group, which significantly influences its solubility and reactivity. The molecular formula is C5H11NO4S, with a molecular weight of 179.21 g/mol. The presence of the sulfone group enhances its interaction with biological systems, particularly in metabolic pathways involving sulfur-containing compounds.

Biochemical Pathways

The compound is primarily involved in the metabolism of methionine, playing a crucial role in various biochemical pathways:

  • Synthesis of L-Methionine : this compound serves as a precursor for L-methionine synthesis via enzymatic reactions in the liver. It is produced from 5'-deoxy-5'-methylthioadenosine (MTA), indicating its importance in sulfur amino acid metabolism .
  • Role in Antioxidant Defense : The sulfone group contributes to the antioxidant properties of the compound, potentially aiding in cellular protection against oxidative stress .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through modulation of inflammatory pathways. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and promote anti-inflammatory mediators .

Neuroprotective Properties

Emerging studies have suggested that this compound may exert neuroprotective effects. It appears to enhance neuronal survival under stress conditions, potentially offering therapeutic benefits for neurodegenerative diseases .

Case Studies and Research Findings

  • Metabolic Disorders : A study highlighted the involvement of this compound in metabolic disorders related to sulfur amino acids. Deficiencies in enzymes that metabolize this compound can lead to elevated levels of homocysteine, a risk factor for cardiovascular diseases .
  • Therapeutic Applications : Clinical trials are exploring the use of this compound as an adjunct therapy for conditions such as liver disease and metabolic syndrome, where its antioxidant and anti-inflammatory properties may provide additional benefits .
  • Animal Studies : In animal models, administration of this compound has been associated with improved liver function and reduced markers of oxidative stress, supporting its potential use in hepatoprotection .

Comparative Analysis

Biological ActivityEvidence LevelImplications
AntioxidantHighCellular protection against oxidative stress
Anti-inflammatoryModeratePotential treatment for inflammatory diseases
NeuroprotectiveEmergingPossible therapeutic role in neurodegenerative disorders

Scientific Research Applications

4-(Methylsulfonyl)butanoic acid is a chemical compound with the molecular formula C5H10O4SC_5H_{10}O_4S . While specific case studies and comprehensive data tables for this compound are not available within the search results, related compounds and studies offer insight into its potential applications in scientific research.

Synthesis of Organic Molecules

4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid can be employed as a building block in creating complex organic molecules.

Potential Role in Enzyme Inhibition and Protein Modification

4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid has potential applications in biology for its role in enzyme inhibition and protein modification. It can inhibit certain enzymes by binding to their active sites, which affects biochemical pathways and leads to biological effects.

Potential Therapeutic Properties

4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid has been investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Antibacterial agent

4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid demonstrates antibacterial activity against strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Development of Apoptosis-Inducing Agents

4′-(Methylsulfonyl)acetophenone can be used to synthesize 3-(4-Methylsulfonylphenyl)-4-phenyl-2(5H)-furanone, which has a potent apoptosis-inducing ability .

Examples of applications via related studies

  • Study on Antibacterial Efficacy: 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid was evaluated for antibacterial activity against multiple bacterial strains, and the results showed a significant reduction in bacterial growth at concentrations ranging from 50 to 200 µg/mL.
  • Anticancer Activity Assessment: 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid was tested on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM after 48 hours of treatment.
  • Enzyme Inhibition Studies: The effect of 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid on AChE was assessed using a colorimetric assay, which demonstrated an IC50 value of 25 µM, showing potential for neuroprotective applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(methylsulfonyl)butanoic acid with structurally or functionally related compounds:

Compound Name Key Functional Groups Molecular Weight Key Properties Applications
This compound -SO₂CH₃, -NH₂, -COOH 181.22 g/mol High polarity, strong acidity, stable sulfone group Pharmaceutical impurity standard, metabolic studies
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoic acid Isoindole-1,3-dione, -SO₂CH₃, -COOH 309.32 g/mol π-π stacking capability, metal coordination, enhanced solvation dynamics Catalysis, electrophilic reactions
2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid Benzoyl, -SO₂CH₃, -COOH 285.32 g/mol Increased lipophilicity due to aromatic group, moderate solubility in polar solvents Potential bioactive intermediates
4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid Benzodioxol, -SO₂NH-, -COOH 301.32 g/mol Electron-rich aromatic system, sulfonamido linkage Drug discovery (targets requiring aromatic interactions)
4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid Chloro, methoxy, -SO₂NH-, -COOH 333.81 g/mol Halogen-enhanced reactivity, dual electron-withdrawing/donating groups Pharmacological probes (e.g., enzyme inhibition)
L-Methionine -SCH₃, -NH₂, -COOH 149.21 g/mol Less polar, prone to oxidation (to sulfoxide/sulfone), essential amino acid Protein synthesis, methyl donor in metabolism
2-Hydroxy-4-methylsulfanylbutanoic acid -SCH₃, -OH, -COOH 166.22 g/mol Thioether with hydroxyl group, moderate acidity (pKa ~3.0) Biochemical studies (e.g., thiol metabolism)

Key Structural and Functional Differences

Sulfonyl vs. Thioether/Sulfonamide Groups The sulfonyl group (-SO₂CH₃) in this compound imparts higher polarity and acidity compared to thioether (-SCH₃) in methionine or sulfonamide (-SO₂NH-) groups in analogs like the benzodioxol derivative . This makes the compound more water-soluble but less membrane-permeable than its thioether counterpart.

Aromatic vs.

Biological Relevance Unlike methionine, which is incorporated into proteins, this compound is metabolically inert due to its sulfone group, making it useful in tracing metabolic pathways without interference .

Synthetic Accessibility The synthesis of this compound typically involves oxidation of methionine, while analogs like the isoindole derivative require multi-step coupling reactions .

Notable Research Findings

  • Reactivity: The methylsulfonyl group in this compound stabilizes negative charge density on the carboxylate, enhancing its interaction with cationic species in aqueous environments .
  • Biological Interactions : Derivatives with sulfonamido linkages (e.g., –19) show enhanced binding to enzymes like carbonic anhydrases due to their ability to mimic carboxylate groups .
  • Thermal Stability: Sulfone-containing compounds generally exhibit higher thermal stability than thioethers, as seen in the decomposition temperatures of this compound (>200°C) vs. methionine (~160°C) .

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